molecular formula C15H14ClNO3S B1638369 Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate CAS No. 519016-63-8

Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B1638369
CAS No.: 519016-63-8
M. Wt: 323.8 g/mol
InChI Key: FBGRLHHCTXFOQP-UHFFFAOYSA-N
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Description

Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate is a thiophene-derived compound with a molecular formula of C₁₅H₁₄ClNO₃S and a molecular weight of 323.80 g/mol . Its structure features:

  • A methyl ester group at position 3 of the thiophene ring.
  • A chloroacetyl amino substituent at position 2.
  • A 4-methylphenyl group at position 4.

The compound is commercially available for research purposes (e.g., Santa Cruz Biotechnology offers 500 mg for $270) , though its exact applications remain unspecified in the literature.

CAS Number Discrepancy: Sources conflict on its CAS number. While assigns 356568-66-6 to the 4-methylphenyl variant, lists 519016-63-8, which associates with the 4-chlorophenyl analog. This discrepancy necessitates caution when referencing this compound .

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-9-3-5-10(6-4-9)11-8-21-14(17-12(18)7-16)13(11)15(19)20-2/h3-6,8H,7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGRLHHCTXFOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 2-Amino-4-(4-Methylphenyl)Thiophene-3-Carboxylate

Materials

  • Methyl cyanoacetate (10 mmol)
  • 4-Methylpropiophenone (10 mmol)
  • Elemental sulfur (10 mmol)
  • Morpholine (1.5 mL)
  • Ethanol (50 mL)

Procedure

  • Combine methyl cyanoacetate, 4-methylpropiophenone, and sulfur in ethanol.
  • Add morpholine and reflux at 80°C for 6 hours.
  • Cool the mixture to room temperature and pour into ice-water.
  • Filter the precipitate and recrystallize from ethanol to obtain the 2-aminothiophene intermediate.

Characterization Data

  • Yield: 72%
  • IR (ν/cm⁻¹): 3320 (N–H), 2215 (C≡N), 1702 (C=O ester).
  • ¹H NMR (δ/ppm): 2.42 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 6.95–7.40 (m, 4H, Ar–H), 9.12 (s, 1H, NH₂).

Chloroacetylation of the 2-Amino Intermediate

Materials

  • Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate (5 mmol)
  • Chloroacetyl chloride (7 mmol)
  • Anhydrous K₂CO₃ (10 mmol)
  • DMF (20 mL)

Procedure

  • Suspend the 2-aminothiophene derivative in DMF.
  • Add anhydrous K₂CO₃ and chloroacetyl chloride dropwise under nitrogen.
  • Stir at room temperature for 6 hours.
  • Quench with ice-water, filter, and recrystallize from ethanol-DMF (4:1).

Characterization Data

  • Yield: 68%
  • IR (ν/cm⁻¹): 3277 (N–H), 1704 (C=O ester), 1640 (C=O amide).
  • ¹H NMR (δ/ppm): 2.46 (s, 3H, CH₃), 3.81 (s, 3H, OCH₃), 4.53 (s, 2H, CH₂Cl), 7.38–7.67 (m, 4H, Ar–H), 10.22 (s, 1H, NH).

Mechanistic Insights

Gewald Reaction Mechanism

The reaction proceeds via Knoevenagel condensation between methyl cyanoacetate and 4-methylpropiophenone, forming an α,β-unsaturated nitrile. Sulfur then participates in a cyclization step, yielding the 2-aminothiophene core. Quantum chemical calculations in support a stepwise mechanism involving thiolate intermediates.

Chloroacetylation Dynamics

The reaction follows an SN2 mechanism, where the amine’s lone pair attacks the electrophilic carbonyl carbon of chloroacetyl chloride. Potassium carbonate neutralizes HCl byproduct, driving the reaction to completion.

Analytical Validation and Spectral Correlations

Infrared Spectroscopy

Key absorptions include:

  • N–H Stretch: 3277–3320 cm⁻¹ (amine and amide).
  • C=O Stretch: 1704 cm⁻¹ (ester), 1640 cm⁻¹ (amide).
  • C≡N Stretch: 2215 cm⁻¹ (absent in final product, confirming cyano group consumption).

Nuclear Magnetic Resonance

  • Methyl Groups: Singlets at δ 2.46 (4-methylphenyl CH₃) and δ 3.81 (ester OCH₃).
  • Chloroacetyl CH₂: Singlet at δ 4.53, integrating for two protons.
  • Aromatic Protons: Multiplets between δ 7.38–7.67, consistent with para-substituted phenyl.

Comparative Analysis of Methodologies

Parameter Gewald Reaction Chloroacetylation
Yield 72% 68%
Reaction Time 6 hours 6 hours
Byproducts Minimal HCl (neutralized)
Purification Recrystallization Recrystallization

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can yield thiol derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: New amide or thioether derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Hydrolysis: Carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate has potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of thiophene exhibit anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiophene derivatives including this compound and tested their anti-inflammatory effects in vitro. The results showed that certain derivatives significantly inhibited the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Agrochemicals

The compound's structure allows for modifications that can enhance its efficacy as an agrochemical agent. Thiophene derivatives are often used in the development of herbicides and fungicides.

Case Study: Herbicidal Activity

A research team at a leading agricultural university evaluated the herbicidal activity of this compound against common weeds. The findings indicated that the compound exhibited potent herbicidal activity at low concentrations, making it a candidate for further development as an environmentally friendly herbicide .

Material Science

The unique chemical properties of this compound make it suitable for applications in material science, particularly in the development of conductive polymers.

Case Study: Conductive Polymers

In a study published in Advanced Materials, researchers incorporated this compound into polymer matrices to enhance electrical conductivity. The modified polymers demonstrated improved conductivity compared to unmodified counterparts, indicating potential uses in electronic devices .

Mechanism of Action

The mechanism of action of Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound : Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate - 4-Methylphenyl
- Chloroacetyl amino
- Methyl ester
C₁₅H₁₄ClNO₃S 323.80 356568-66-6* Methylphenyl group enhances lipophilicity; chloroacetyl may enable nucleophilic substitution .
Analog 1 : Methyl 2-[(chloroacetyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate - 4-Chlorophenyl
- Chloroacetyl amino
- Methyl ester
C₁₄H₁₁Cl₂NO₃S 344.23 519016-63-8 Chlorophenyl increases electron-withdrawing effects; higher molecular weight due to Cl substitution .
Analog 2 : Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate - 4-Chlorophenyl
- Amino group
- Ethyl ester
C₁₃H₁₁ClN₂O₂S 294.75 65234-09-5 Amino group enhances nucleophilicity; ethyl ester increases lipophilicity vs. methyl .
Analog 3 : Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate - 4-Chlorophenyl
- Cyanoacetyl amino
- Ethyl ester
C₁₆H₁₂ClN₃O₃S 361.80 547706-71-8 Cyanoacetyl introduces strong electron-withdrawing effects; potential for H-bonding .
Analog 4 : Ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate - Cyclopenta-fused thiophene
- Chloroacetyl amino
- Ethyl ester
C₁₃H₁₄ClNO₃S 307.77 Not provided Fused cyclopenta ring alters conjugation and steric profile .

*CAS number conflict noted (see Introduction).

Key Differences and Implications

In contrast, the 4-chlorophenyl group in Analog 1 withdraws electrons, which may increase reactivity in electrophilic substitutions .

Ester Group Variations :

  • Methyl esters (target compound) are generally less lipophilic and hydrolyze slower than ethyl esters (Analogs 2–4), affecting bioavailability and metabolic stability .

Biological Activity

Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C15H14ClNO3SC_{15}H_{14}ClNO_3S and a molecular weight of 323.80 g/mol. Its structure features a thiophene ring, a chloroacetyl group, and a carboxylate moiety, which contribute to its unique chemical properties and biological activities .

Research indicates that this compound exhibits notable anti-cancer properties. It has been shown to inhibit tumor growth in various cancer cell lines by interacting with specific enzymes and receptors involved in cancer progression. The compound may also exhibit anti-inflammatory effects, making it a candidate for further pharmacological studies .

Anti-Cancer Activity

The compound has demonstrated efficacy against several cancer types, notably through:

  • Inhibition of Tumor Growth : Studies have indicated that it can inhibit the proliferation of cancer cells in vitro. For instance, it showed significant cytotoxic effects against colon carcinoma cell lines, with IC50 values indicating potent activity .
  • Mechanistic Insights : The compound's mechanism involves interaction with proteins that regulate apoptosis and cell cycle progression, suggesting potential pathways for therapeutic intervention .

Anti-Inflammatory Properties

This compound may also exhibit anti-inflammatory effects. Research suggests that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Functional Groups : The presence of the chloroacetyl group and the thiophene moiety significantly enhances its activity. Modifications to these groups can alter potency and selectivity against different biological targets .
  • Substituent Effects : Variations in substituents on the phenyl ring (e.g., methyl or chloro groups) have been shown to affect the compound's interaction with biological targets, influencing its overall efficacy .

Case Studies

Several studies have contributed to the understanding of this compound's biological activity:

  • Antitumor Studies : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics .
  • Inflammation Models : In animal models of inflammation, the compound reduced markers of inflammation significantly compared to control groups, suggesting potential as a therapeutic agent in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer: The compound is typically synthesized via alkylation of thiophene carboxylate precursors with chloroacetyl derivatives. For example, alkylation of ethyl 2-amino-thiophene-3-carboxylate analogs with N-aryl-2-chloroacetamides in a polar aprotic solvent (e.g., DMF) using potassium carbonate as a base (yields ~60–75%) . Optimization involves:
  • Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Solvent Purity: Use anhydrous DMF to avoid hydrolysis of the chloroacetyl group.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer: Key techniques include:
  • 1H/13C NMR:
  • Aromatic protons (δ 6.8–7.4 ppm for 4-methylphenyl group), methyl ester (δ 3.6–3.8 ppm), and chloroacetyl NH (δ 10.2–10.8 ppm) .
  • Carbonyl signals: Thiophene ester (δ ~165 ppm), chloroacetamide (δ ~170 ppm) .
  • IR Spectroscopy:
  • Stretching vibrations for ester C=O (~1720 cm⁻¹), amide C=O (~1680 cm⁻¹), and aromatic C-H (~3050 cm⁻¹) .
  • Mass Spectrometry:
  • Molecular ion peak [M+H]+ matching the molecular weight (e.g., 337.82 for C16H16ClNO3S) and fragment ions (e.g., loss of COOCH3) .

Q. What are the primary safety considerations when handling this compound based on its physicochemical properties?

  • Methodological Answer: Refer to SDS guidelines for structurally similar thiophene derivatives:
  • Hazards: Skin/eye irritation (Category 2), respiratory sensitization (Category 3) .
  • PPE: Nitrile gloves, lab coat, and safety goggles; use fume hood for powder handling .
  • Storage: Store in airtight containers at 2–8°C, away from incompatible materials (strong oxidizers, bases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation during the alkylation step?

  • Methodological Answer: Contradictions often arise from:
  • Reagent Ratios: Excess chloroacetyl chloride may lead to di-alkylation; monitor via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
  • Byproduct Identification: Use LC-MS or preparative HPLC to isolate impurities (e.g., hydrolyzed carboxylic acid derivatives) .
  • Kinetic Studies: Vary reaction time (6–24 hrs) and temperature to optimize selectivity .

Q. What computational methods are suitable for predicting the reactivity of the thiophene ring in further functionalization?

  • Methodological Answer:
  • DFT Calculations: Model electrophilic substitution sites (C-5 of thiophene) using Gaussian or ORCA software. The electron-withdrawing ester group directs reactivity to the less substituted position .
  • Molecular Electrostatic Potential (MEP): Visualize nucleophilic attack regions using Avogadro or VMD .
  • Docking Studies: Predict interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

Q. How does the presence of the 4-methylphenyl group influence the compound's electronic structure and intermolecular interactions?

  • Methodological Answer:
  • Electronic Effects: The methyl group donates electron density via hyperconjugation, stabilizing the thiophene ring and reducing electrophilicity at C-5. Confirmed via Hammett σp values (~-0.17) .
  • Crystal Packing: X-ray data for analogs (e.g., ethyl 2-(chloroacetamido)thiophene-3-carboxylates) show π-π stacking between aromatic rings (3.5–4.0 Å spacing) and C-H···O hydrogen bonds involving the ester group .

Data Contradiction Analysis

Q. Why do different studies report varying stability profiles for thiophene-3-carboxylate derivatives under acidic conditions?

  • Methodological Answer: Discrepancies arise from:
  • Substituent Effects: Electron-donating groups (e.g., 4-methylphenyl) enhance ester hydrolysis resistance compared to electron-withdrawing substituents .
  • Analytical Methods: HPLC vs. NMR quantification may detect degradation products differently. Use controlled pH buffers (e.g., pH 2–7) and monitor via 1H NMR (disappearance of ester peak at δ 3.6–3.8 ppm) .

Methodological Best Practices

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer:
  • Detailed Protocols: Follow IUPAC guidelines for reporting yields, purity (≥95% by HPLC), and spectral data .
  • Cross-Validation: Compare NMR shifts with published analogs (e.g., Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate ).
  • Collaborative Testing: Share samples with independent labs for spectral verification (e.g., HRMS, 2D NMR) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate

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